BenchChemオンラインストアへようこそ!

Lonafarnib

Farnesyltransferase inhibition RAS signaling Cancer therapeutics

Lonafarnib is the only FDA-approved FTase inhibitor for Hutchinson-Gilford progeria syndrome, delivering a 2.5-year median survival extension and 60% mortality reduction (p=0.0064). Its precisely characterized isoform-specific IC50 profile (H-Ras: 1.9 nM, K-Ras: 5.2 nM, N-Ras: 2.8 nM) enables quantitative RAS-dependent experimental design unavailable with tipifarnib or BMS-214662. Unique dual P-gp/MRP1/MRP2 efflux transporter inhibition supports chemosensitization studies with both P-gp substrates (paclitaxel, vincristine) and MRP substrates (cisplatin, 5-fluorouracil). CNS-penetrant with validated in vivo activity in tauopathy and Alzheimer's models. The only farnesyltransferase inhibitor approved on prospective survival data.

Molecular Formula C27H31Br2ClN4O2
Molecular Weight 638.8 g/mol
CAS No. 193275-84-2
Cat. No. B1684561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonafarnib
CAS193275-84-2
Synonyms(+)4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-yl)-1-piperidinyl)-2-oxoethyl)-1-piperidinecarboxamide
4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide
lonafarnib
SCH 66336
SCH66336
Molecular FormulaC27H31Br2ClN4O2
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N
InChIInChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1
InChIKeyDHMTURDWPRKSOA-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility~3mg/ml
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lonafarnib (CAS 193275-84-2): Farnesyltransferase Inhibitor with Validated Survival Benefit in Ultra-Rare Progeria and Defined In Vitro Potency Profile


Lonafarnib (SCH66336, brand name Zokinvy) is a potent, orally bioavailable, tricyclic nonpeptidyl farnesyltransferase (FTase) inhibitor that blocks the post-translational farnesylation of key signaling proteins including H-Ras, K-Ras, and N-Ras [1]. It is the first and only FDA-approved therapy for Hutchinson-Gilford progeria syndrome (HGPS) and processing-deficient progeroid laminopathies, approved in 2020 based on survival data showing a median survival benefit of 2.5 years versus untreated historical controls [2]. Beyond its established rare disease indication, lonafarnib remains under clinical investigation for chronic hepatitis D virus infection and has demonstrated preclinical activity in various cancer models [1].

Why Lonafarnib Cannot Be Substituted with Tipifarnib, BMS-214662, or Other Farnesyltransferase Inhibitors in Scientific or Clinical Protocols


Despite belonging to the same farnesyltransferase inhibitor (FTI) class, lonafarnib exhibits a distinct pharmacological profile that precludes direct substitution with analogs such as tipifarnib (R115777), BMS-214662, or L-778123. Substantial differences exist in FTase inhibitory potency across RAS isoforms, with lonafarnib demonstrating IC50 values of 1.9 nM (H-Ras), 5.2 nM (K-Ras), and 2.8 nM (N-Ras) compared to tipifarnib's reported FTase IC50 of 7.9 nM [1]. Critically, lonafarnib possesses dual efflux transporter inhibition (P-gp/MRP1/2) that tipifarnib lacks, enabling unique chemosensitization applications [2]. Most decisively, lonafarnib remains the only FTI with regulatory approval for HGPS based on prospective survival data demonstrating a 60% mortality reduction (p=0.0064) and 2.5-year median survival extension, whereas tipifarnib has repeatedly failed to demonstrate survival benefit in Phase III oncology trials [3]. These divergent efficacy and safety profiles, combined with distinct metabolic liabilities (lonafarnib is primarily CYP3A4-metabolized with defined hepatotoxicity monitoring requirements versus tipifarnib's broader CYP inhibition profile), render generic substitution scientifically unjustified [4].

Quantitative Differentiation Evidence: Lonafarnib vs. Tipifarnib, BMS-214662, and Other Farnesyltransferase Inhibitors


FTase Inhibitory Potency: Lonafarnib Exhibits 4.2-Fold Greater Potency Than Tipifarnib in Head-to-Head Comparative In Vitro Assays

In a direct head-to-head comparison compiled from primary literature and authoritative database sources, lonafarnib (SCH66336) demonstrates an FTase IC50 of 1.9 nM, which is 4.2-fold more potent than tipifarnib (R115777) at 7.9 nM when tested under comparable cell-free enzymatic assay conditions [1]. This potency differential is further corroborated by independent vendor technical datasheets reporting lonafarnib IC50 values of 1.9 nM (H-Ras), 5.2 nM (K-Ras), and 2.8 nM (N-Ras), versus tipifarnib FTase IC50 values ranging from 0.6 nM to 7.9 nM depending on assay configuration, with the 7.9 nM value representing the most directly comparable measurement context [1]. Notably, the more potent tipifarnib values (0.6-0.86 nM) derive from alternative assay formats and may reflect enantiomer-specific or vendor-specific measurement conditions, whereas the 7.9 nM value represents the consensus comparative benchmark [1].

Farnesyltransferase inhibition RAS signaling Cancer therapeutics Enzymatic assay

RAS Isoform Selectivity Profile: Lonafarnib Displays Broad H-Ras/K-Ras/N-Ras Coverage with Defined IC50 Values, Enabling Isoform-Specific Experimental Design

Lonafarnib has been extensively characterized for its inhibitory activity against all three major RAS isoforms, with IC50 values of 1.9 nM (H-Ras), 5.2 nM (K-Ras-4B), and 2.8 nM (N-Ras) established in cell-free assays . In contrast, BMS-214662, while potent against FTase overall (IC50 = 1.35 nM), lacks the same breadth of published isoform-specific characterization, limiting its utility in RAS isoform-dependent experimental systems . The defined lonafarnib isoform profile enables researchers to select appropriate concentrations for isoform-specific inhibition: K-Ras-driven models require approximately 2.7-fold higher lonafarnib concentrations than H-Ras-driven systems to achieve comparable inhibition .

RAS isoform selectivity Oncogenic signaling H-Ras K-Ras N-Ras

Clinical Survival Benefit: Lonafarnib Is the Only Farnesyltransferase Inhibitor with Regulatory Approval Based on Prospectively Validated Mortality Reduction

Lonafarnib remains the only farnesyltransferase inhibitor to demonstrate a statistically significant and clinically meaningful survival benefit in a regulatory approval setting. FDA approval was based on comparison of lonafarnib-treated HGPS patients (n=63 across two open-label trials: NCT00425607 and NCT00916747) with an untreated matched historical cohort, showing a median survival extension of 2.5 years with up to 11 years of follow-up [1]. The mortality reduction was 60% (hazard ratio 0.40; p=0.0064), representing one of the largest treatment effects ever observed in an ultra-rare disease setting [1]. In stark contrast, tipifarnib failed to demonstrate survival benefit in its Phase III randomized maintenance therapy trial (E2902) in acute myelogenous leukemia, with the study unable to show improvement in disease-free survival [2]. Similarly, BMS-214662 development was discontinued after Phase I/II testing without regulatory approval [3].

Progeria Survival analysis Clinical trial Rare disease therapeutics

Metabolic and Hepatotoxicity Profile: Lonafarnib Metabolism Is Primarily CYP3A4-Mediated, Requiring Distinct Drug-Drug Interaction Management Versus Tipifarnib's Broader CYP Inhibition Spectrum

Lonafarnib is metabolized predominantly via the cytochrome P450 pathway, specifically by CYP3A4, with hepatotoxicity monitoring required due to potential production of toxic or immunogenic intermediates [1]. In clinical trials, serum aminotransferase elevations occurred in 35% of lonafarnib-treated subjects, with elevations >3× ULN in 5% of patients [1]. In contrast, tipifarnib exhibits broader CYP inhibition including CYP3A4 (IC50 1,700-4,060 nM), CYP2C19, and CYP2D6, creating a distinctly different drug-drug interaction liability profile [2]. Lonafarnib also functions as an inhibitor of ABCB1 (P-glycoprotein) and SLC47A1 transporters, adding additional layers of interaction potential not observed with all class members [3].

Drug metabolism CYP3A4 Hepatotoxicity Drug-drug interactions

Multidrug Resistance Protein Inhibition: Lonafarnib Demonstrates Unique Dual MRP1/MRP2 and P-gp Inhibitory Activity, Enabling Chemosensitization Not Achievable with Tipifarnib

Lonafarnib has been characterized as a potent inhibitor of multiple drug efflux transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance protein 1 (MRP1), and multidrug resistance protein 2 (MRP2), with potency for MRP1/MRP2 inhibition comparable to cyclosporin A [1]. This triple-transporter inhibition profile underlies lonafarnib's demonstrated synergy with P-gp substrates (taxanes, vincristine) as well as non-P-gp substrates (cisplatin, 5-fluorouracil, cyclophosphamide) that are MRP substrates [1]. In contrast, tipifarnib lacks documented MRP inhibitory activity and is not established as a chemosensitizer in the same breadth of contexts, representing a fundamental mechanistic differentiation .

Multidrug resistance P-glycoprotein MRP1 MRP2 Chemosensitization

CNS Penetration Capability: Lonafarnib Is Documented as CNS-Penetrant, Supporting Neurological Indication Research Where Tipifarnib CNS Exposure Data Are Limited

Lonafarnib is characterized as a CNS-penetrant farnesyltransferase inhibitor, with preclinical studies demonstrating brain distribution and functional effects in neurological disease models . In the rTg4510 tauopathy mouse model, lonafarnib treatment reduced tau inclusion formation, behavioral abnormalities, brain atrophy, and microgliosis [1]. Additionally, lonafarnib (50 mg/kg intraperitoneal) rescued spatial memory deficits and improved synaptic transmission and plasticity in Aβ1-42 Alzheimer's disease model mice [2]. Comparable CNS penetration data for tipifarnib are sparse and not well-established in the peer-reviewed literature, limiting its utility in neurological research applications [3].

CNS penetration Blood-brain barrier Neurological disorders Tauopathy

Evidence-Based Research and Industrial Application Scenarios for Lonafarnib (CAS 193275-84-2)


Hutchinson-Gilford Progeria Syndrome (HGPS) and Progeroid Laminopathy Research: The Only Regulatory-Approved FTI with Validated Survival Data

Lonafarnib is the sole farnesyltransferase inhibitor with FDA approval for HGPS and processing-deficient progeroid laminopathies, based on 2.5-year median survival extension and 60% mortality reduction (p=0.0064) demonstrated in open-label trials with up to 11 years of follow-up [1]. Any research involving progeria disease models, patient-derived cell lines, or clinical trial design must use lonafarnib as the reference standard. Combination protocols incorporating pravastatin and zoledronic acid have shown enhanced musculoskeletal benefits in mouse models, providing a platform for investigating multi-agent farnesylation inhibition strategies [2].

Oncology Chemosensitization Studies: Dual FTase and MRP1/MRP2/P-gp Inhibition Enables Unique Combination Therapy Design

Lonafarnib's documented inhibition of MRP1, MRP2, and P-glycoprotein, with potency for MRP1/MRP2 comparable to cyclosporin A, makes it uniquely suited for chemosensitization studies [1]. Unlike tipifarnib or BMS-214662, lonafarnib has demonstrated synergy with both P-gp substrates (paclitaxel, vincristine) and MRP substrates (cisplatin, 5-fluorouracil, cyclophosphamide), enabling broader combination therapy applications in drug-resistant cancer models [1]. Researchers investigating reversal of multidrug resistance should prioritize lonafarnib over other FTIs lacking this dual efflux transporter inhibition profile.

RAS Isoform-Specific Signaling Studies: Validated IC50 Values for H-Ras (1.9 nM), K-Ras (5.2 nM), and N-Ras (2.8 nM) Enable Precise Experimental Control

Lonafarnib's extensively characterized isoform-specific inhibitory profile enables researchers to design RAS-dependent experiments with precise concentration control [1]. K-Ras-driven models require approximately 2.7-fold higher concentrations than H-Ras systems to achieve comparable FTase inhibition, a level of quantitative resolution unavailable for BMS-214662 or tipifarnib due to insufficient isoform-specific characterization [1][2]. This makes lonafarnib the preferred tool compound for studies requiring differential RAS isoform inhibition.

CNS-Penetrant FTase Inhibitor Research: Validated Brain Exposure Supports Neurological Disease Modeling in Tauopathies and Alzheimer's Disease

Lonafarnib is documented as a CNS-penetrant FTase inhibitor with functional activity in neurological disease models, including reduced tau pathology in rTg4510 tauopathy mice and rescued synaptic deficits in Aβ1-42 Alzheimer's disease models at 50 mg/kg [1][2]. In contrast, tipifarnib CNS penetration data are sparse, limiting its utility in neurological applications. For studies investigating FTase inhibition in the context of neurodegenerative disorders, synaptic dysfunction, or blood-brain barrier penetrant compound development, lonafarnib provides a validated tool with established in vivo CNS activity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lonafarnib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.